Antimicrobial MIC Comparison: 3R-Hydroxy-5Z-Dodecenoic Acid Outperforms Sodium Benzoate Against Aspergillus fumigatus and Bacillus cereus
Purified 3-hydroxy-5-dodecenoic acid (from Lactobacillus plantarum EM) exhibits lower minimum inhibitory concentrations (MICs) against two key food spoilage and pathogenic microorganisms compared to the widely used chemical preservative sodium benzoate [1]. The MIC of the target compound against A. fumigatus was 0.21 g/L (210 µg/mL), and against B. cereus was 0.25 g/L (250 µg/mL), both values reported as lower than the corresponding MICs of sodium benzoate determined in the same study [1]. The compound's mechanism involves membrane damage, causing shrunken endospores in B. cereus and aggregated, damaged conidium cells in A. fumigatus [1]. Note that the absolute configuration (R vs. S) at C-3 was not determined in this study; the reported MIC values apply to the naturally derived compound as isolated from L. plantarum EM.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Aspergillus fumigatus and Bacillus cereus |
|---|---|
| Target Compound Data | MIC = 0.21 g/L (210 µg/mL) vs. A. fumigatus; MIC = 0.25 g/L (250 µg/mL) vs. B. cereus |
| Comparator Or Baseline | Sodium benzoate (commercial food preservative); MIC values higher than target compound (exact sodium benzoate MIC values not extracted from the abstract; reported qualitatively as 'lower than those of the commonly used chemical preservative, sodium benzoate') |
| Quantified Difference | Target compound MICs are lower than sodium benzoate MICs under identical assay conditions; exact fold-difference not extractable from available abstract data. |
| Conditions | Microtiter plate dilution method; purified compound from Lactobacillus plantarum EM culture supernatant; target organisms A. fumigatus and B. cereus |
Why This Matters
For procurement decisions in food safety and biopreservative research, this compound offers quantitatively superior antimicrobial potency compared to a regulatory-approved benchmark preservative, supporting its evaluation as a natural alternative.
- [1] Mun SY, Kim SK, Woo ER, Chang HC. Purification and characterization of an antimicrobial compound produced by Lactobacillus plantarum EM showing both antifungal and antibacterial activities. LWT - Food Science and Technology. 2019;114:108403. doi:10.1016/j.lwt.2019.108403. View Source
